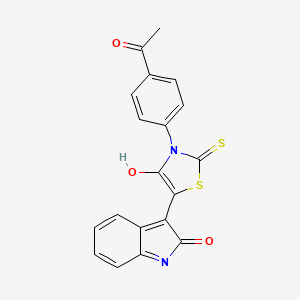

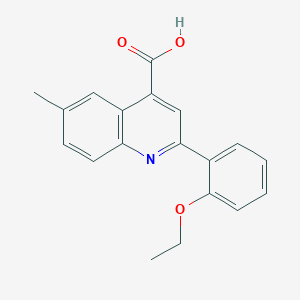

2-(2-乙氧基苯基)-6-甲基喹啉-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

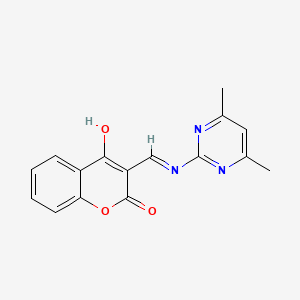

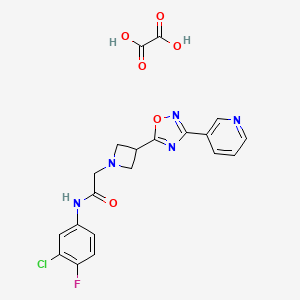

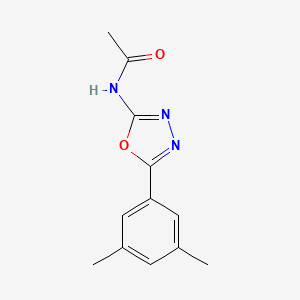

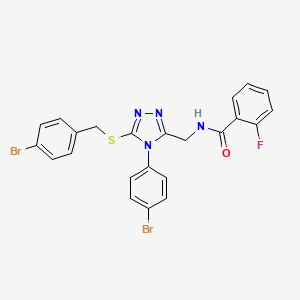

The compound “2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It also has an ethoxyphenyl group attached at the 2nd position and a carboxylic acid group at the 4th position of the quinoline ring. The presence of a methyl group at the 6th position makes it a methylquinoline .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinoline ring system is planar due to the conjugated double bonds. The ethoxyphenyl and carboxylic acid groups may rotate around their respective single bonds, giving the molecule some degree of flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carboxylic acid group might undergo reactions such as esterification or amide formation. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a carboxylic acid group could result in hydrogen bonding, affecting its solubility and boiling point .科学研究应用

Anticancer Potential

EMQCA has been investigated for its potential as an anticancer agent. Its quinoline scaffold, combined with the ethoxyphenyl and carboxylic acid moieties, contributes to its bioactivity. Researchers have explored EMQCA’s ability to inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .

Boron-Containing Drug Delivery Systems

Boron compounds are valuable in neutron capture therapy (NCT) for cancer treatment. EMQCA, being a boronic acid derivative, could serve as a carrier for boron atoms. NCT exploits the high neutron-capture cross-section of boron to selectively destroy tumor cells. However, stability in water remains a challenge, so careful design is crucial .

Protodeboronation Catalysts

While alkyl boronic esters are widely used in organic synthesis, protodeboronation methods are less explored. EMQCA’s boronic ester functionality could be harnessed for catalytic protodeboronation reactions, enabling efficient transformations in synthetic chemistry .

Anti-HIV Activity

Indole derivatives, including EMQCA, have been evaluated for their anti-HIV potential. Researchers have synthesized related compounds and screened them against HIV-1 and HIV-2 strains. EMQCA’s structural features may contribute to its antiviral effects, although further studies are needed .

作用机制

Target of Action

It’s worth noting that compounds with similar structures have been found to interact with various receptors .

Mode of Action

Related compounds have been shown to interact with their targets through various mechanisms, such as inhibiting chitin biosynthesis .

Biochemical Pathways

Related compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability .

Result of Action

Related compounds have been shown to have potent antiviral activities, with inhibitory activity against various strains of viruses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid. For instance, the stability of similar compounds has been shown to be affected by factors such as temperature and pH .

未来方向

属性

IUPAC Name |

2-(2-ethoxyphenyl)-6-methylquinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3/c1-3-23-18-7-5-4-6-13(18)17-11-15(19(21)22)14-10-12(2)8-9-16(14)20-17/h4-11H,3H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCJSVUVADETMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethoxyphenyl)-6-methylquinoline-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-{[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]methyl}benzoate](/img/structure/B2774976.png)

![N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2774977.png)

![Ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2774979.png)

![2-amino-N-butan-2-yl-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2774990.png)